molecular formula C22H24N4O2 B2936607 (E)-2-cyano-N-(4-methoxybenzyl)-3-(4-phenylpiperazin-1-yl)acrylamide CAS No. 885179-72-6

(E)-2-cyano-N-(4-methoxybenzyl)-3-(4-phenylpiperazin-1-yl)acrylamide

Cat. No.: B2936607
CAS No.: 885179-72-6
M. Wt: 376.46
InChI Key: KIUTYPYNQRITOI-HTXNQAPBSA-N
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Description

(E)-2-cyano-N-(4-methoxybenzyl)-3-(4-phenylpiperazin-1-yl)acrylamide (CAS 885179-72-6) is a chemical compound with the molecular formula C22H24N4O2 and a molecular weight of 376.45 g/mol . It belongs to the class of cyanoacrylamides, which are structures of interest in medicinal chemistry and chemical biology for their potential as molecular scaffolds and intermediates in organic synthesis . The presence of both a piperazine ring and a cyanoacrylamide group in its structure makes it a versatile building block for the development of novel bioactive molecules. Researchers can utilize this compound in the synthesis of more complex structures or in studies exploring structure-activity relationships. The compound is provided for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-2-cyano-N-[(4-methoxyphenyl)methyl]-3-(4-phenylpiperazin-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-28-21-9-7-18(8-10-21)16-24-22(27)19(15-23)17-25-11-13-26(14-12-25)20-5-3-2-4-6-20/h2-10,17H,11-14,16H2,1H3,(H,24,27)/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUTYPYNQRITOI-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C(=C/N2CCN(CC2)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-N-(4-methoxybenzyl)-3-(4-phenylpiperazin-1-yl)acrylamide is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article reviews the compound's biological activity, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula: C₂₁H₂₃N₃O
  • Molecular Weight: 349.43 g/mol
  • CAS Number: 885179-93-1

The structure features a cyano group and a piperazine moiety, which are known to influence biological activity through various mechanisms.

Inhibition of Tyrosinase

Recent studies have highlighted the inhibitory effects of related compounds on tyrosinase, an enzyme crucial for melanin production. The compound's analogs, particularly those with a linear β-phenyl-α,β-unsaturated carbonyl scaffold, demonstrated significant inhibition of tyrosinase activity in vitro. For example, one study reported that at a concentration of 25 μM, certain analogs exhibited tyrosinase inhibitory activity comparable to that of kojic acid, a well-known inhibitor .

Table 1: Tyrosinase Inhibition Activity of Analog Compounds

CompoundConcentration (μM)Inhibition (%)
Kojic Acid2585
(E)-2-Cyano Analog2582
Control (No Inhibitor)-0

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Compounds with similar piperazine structures have shown cytotoxic effects against various cancer cell lines. For instance, palladium(II) complexes with related N-heteroaromatic ligands exhibited significant cytotoxicity against human promyelocytic leukemia (HL-60) and glioma (U251) cell lines, indicating that modifications in the piperazine ring can enhance biological activity .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition: The compound acts as a competitive inhibitor of tyrosinase by binding to its active site.
  • Cytotoxicity Induction: Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

Case Study 1: Melanogenesis Inhibition

In a study involving B16F10 melanoma cells, the compound's analogs demonstrated dose-dependent suppression of melanogenesis. This effect was attributed to the direct inhibition of tyrosinase activity and suggests potential applications in treating hyperpigmentation disorders .

Case Study 2: Anticancer Activity

Another investigation into the anticancer efficacy of piperazine derivatives revealed that compounds with similar structures to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer properties .

Comparison with Similar Compounds

Cytotoxic Activity

Several acrylamide derivatives with structural similarities have been evaluated for cytotoxic activity. Key examples include:

Compound Name Substituents Activity (GI₅₀, μM) Key Features Reference
(E)-2-cyano-N-(4-methoxybenzyl)-3-phenylacrylamide (39) Phenyl at β-position 7–24 Simple aromatic substitution; moderate cytotoxicity
(E)-3-(5-chlorofuran-2-yl)-2-cyano-N-(4-methoxybenzyl)acrylamide (33) 5-Chlorofuran at β-position 5–16 Furan moiety enhances potency
(E)-2-cyano-N-(4-methoxybenzyl)-3-(naphthalen-1-yl)acrylamide (45) 1-Naphthyl at β-position ~24 Bulky aromatic group improves activity
XCT790 Trifluoromethyl-thiadiazole and methoxyphenyl groups 5 µM (IC₅₀) Estrogen-related receptor alpha inverse agonist
Target Compound 4-Phenylpiperazinyl at β-position Not reported Piperazine may enhance solubility and receptor interaction

Analysis :

  • Furan Analogues (33, 34, 37) : Exhibit superior cytotoxicity (GI₅₀ = 5–16 μM), likely due to the electron-rich furan ring enhancing interactions with cellular targets .
  • The target compound’s 4-phenylpiperazine may balance bulk and solubility, though direct activity data are lacking.
  • XCT790: Shares a cyanoacrylamide backbone but diverges in substituents, highlighting structural versatility for diverse targets (e.g., enzymes vs. receptors) .

Pharmacological and Physicochemical Properties

  • Piperazine vs. Heterocycles : Piperazine derivatives (e.g., the target compound) are less common in the literature compared to thiazole () or pyridine () analogues. Piperazine’s basicity may enhance solubility in physiological conditions.
  • Electronic Effects: Cyano and carbonyl groups in the acrylamide backbone stabilize the conjugated system, influencing binding affinity and metabolic stability .

Q & A

Q. What are the recommended synthetic routes for (E)-2-cyano-N-(4-methoxybenzyl)-3-(4-phenylpiperazin-1-yl)acrylamide, and how can reaction conditions be optimized?

The compound can be synthesized via Knoevenagel condensation, a common method for acrylamide derivatives. Key steps include:

  • Reacting a cyanoacetamide derivative (e.g., N-(4-methoxybenzyl)-2-cyanoacetamide) with 4-phenylpiperazine-1-carbaldehyde in ethanol under reflux.
  • Catalyzing the reaction with piperidine to enhance yield .
  • Purification via recrystallization from ethanol/DMF mixtures to achieve >95% purity .
    Optimization Tips : Adjust molar ratios (e.g., 1:1.2 aldehyde:amide), monitor reaction progress via TLC, and use inert atmospheres to prevent oxidation of sensitive groups .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • IR Spectroscopy : Look for diagnostic peaks:
    • C≡N stretch : ~2220–2240 cm⁻¹ .
    • C=O (acrylamide) : ~1650–1680 cm⁻¹ .
    • Aromatic C-H : ~3000–3100 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include:
    • Methoxybenzyl protons (δ ~3.8 ppm for OCH₃) .
    • Piperazine protons (δ ~2.5–3.5 ppm for N-CH₂) .
    • Acrylamide vinyl protons (δ ~6.5–8.5 ppm, coupling constant J ≈ 15–16 Hz for E-isomer) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. What strategies can be employed to analyze the structure-activity relationship (SAR) of this compound in anticancer research?

  • QSAR Modeling : Use descriptors like log P, molar refractivity, and substituent electronic effects to correlate structural features (e.g., methoxybenzyl, phenylpiperazine) with cytotoxicity (GI₅₀ values) .
  • Bioisosteric Replacement : Test analogs with substituted benzyl groups (e.g., 3,5-dimethoxy) or modified piperazine rings to assess impact on activity .
  • In Silico Docking : Predict binding interactions with targets like STAT3 or ERRα using AutoDock or Schrödinger Suite, focusing on hydrogen bonding with cyano and acrylamide groups .

Q. How can discrepancies in cytotoxicity data across different studies be systematically addressed?

  • Standardize Assay Conditions : Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times (e.g., 48–72 hours) .
  • Dose-Response Curves : Calculate IC₅₀ values with ≥3 replicates to reduce variability .
  • Control for Solubility : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

Q. What computational methods are suitable for predicting the binding interactions of this compound with targets like ERRα or STAT3?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., ERRα ligand-binding domain) to assess conformational stability over 100 ns trajectories .
  • Pharmacophore Modeling : Identify critical features (e.g., acrylamide as H-bond acceptor, phenylpiperazine for hydrophobic interactions) using tools like PharmaGist .
  • Free Energy Calculations : Use MM-GBSA to estimate binding affinities and validate against experimental IC₅₀ data .

Q. How can crystallographic data be leveraged to understand the compound's conformational stability?

  • Single-Crystal X-ray Diffraction : Resolve the E-isomer geometry and torsional angles between the acrylamide and piperazine moieties .
  • SHELXL Refinement : Apply restraints for disordered groups (e.g., methoxybenzyl) and analyze hydrogen-bonding networks (e.g., N-H⋯O=C interactions) .
  • Conformational Analysis : Compare crystal packing with DFT-optimized structures to identify steric or electronic stabilization factors .

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